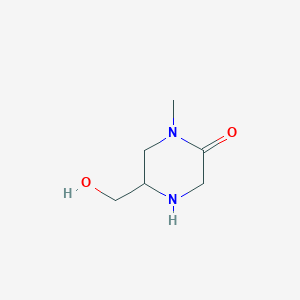

2-Piperazinone, 5-(hydroxymethyl)-1-methyl-

Description

2-Piperazinone, 5-(hydroxymethyl)-1-methyl-, is a piperazinone derivative characterized by a hydroxymethyl (-CH$2$OH) substituent at position 5 and a methyl (-CH$3$) group at position 1 of the piperazinone ring.

Properties

IUPAC Name |

5-(hydroxymethyl)-1-methylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-8-3-5(4-9)7-2-6(8)10/h5,7,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEWNNPYZRXMIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(NCC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201272709 | |

| Record name | 5-(Hydroxymethyl)-1-methyl-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000577-51-4 | |

| Record name | 5-(Hydroxymethyl)-1-methyl-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000577-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Hydroxymethyl)-1-methyl-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazinone, 5-(hydroxymethyl)-1-methyl- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazinone derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazinone derivatives .

Industrial Production Methods: Industrial production of piperazinone derivatives often involves large-scale reactions using readily available starting materials. The cyclization of 1,2-diamine derivatives with sulfonium salts is a scalable method that can be adapted for industrial production .

Chemical Reactions Analysis

Types of Reactions: 2-Piperazinone, 5-(hydroxymethyl)-1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form oximes and imines . Reduction reactions can convert oximes to imines, which can further react to form thiones .

Common Reagents and Conditions: Common reagents used in the reactions of 2-Piperazinone, 5-(hydroxymethyl)-1-methyl- include hydroxylamine for the formation of oximes, hydrogen sulfide for the formation of thiones, and various reducing agents for the reduction of oximes to imines .

Major Products Formed: The major products formed from the reactions of 2-Piperazinone, 5-(hydroxymethyl)-1-methyl- include oximes, imines, and thiones

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research has indicated that derivatives of piperazinone compounds exhibit significant antidepressant effects. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperazinone structure can enhance its binding affinity to serotonin receptors, leading to improved antidepressant activity.

2. Antimicrobial Properties

2-Piperazinone derivatives have shown promising antimicrobial properties. For instance, a study found that certain derivatives were effective against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, which is crucial for developing new antibiotics.

3. Anticancer Potential

The anticancer potential of piperazinone compounds has been explored extensively. A specific derivative was found to inhibit cancer cell proliferation by inducing apoptosis in several cancer cell lines. The compound’s ability to interfere with cell cycle progression makes it a candidate for further development as an anticancer agent.

| Application | Mechanism of Action | References |

|---|---|---|

| Antidepressant | Serotonin receptor binding | |

| Antimicrobial | Disruption of bacterial cell membranes | |

| Anticancer | Induction of apoptosis in cancer cells |

Materials Science Applications

1. Polymer Synthesis

2-Piperazinone, 5-(hydroxymethyl)-1-methyl- has been utilized in the synthesis of novel polymers. Its hydroxymethyl group allows for easy incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has shown that polymers derived from this compound exhibit improved performance in various applications, including coatings and adhesives.

2. Drug Delivery Systems

The compound's ability to form stable complexes with drugs has led to its investigation as a potential excipient in drug delivery systems. Studies reveal that incorporating 2-Piperazinone into lipid-based formulations can enhance drug solubility and bioavailability, making it a valuable component in pharmaceutical formulations.

| Application | Benefits | References |

|---|---|---|

| Polymer Synthesis | Enhanced thermal stability and mechanical strength | |

| Drug Delivery Systems | Improved drug solubility and bioavailability |

Case Studies

Case Study 1: Antidepressant Development

In a clinical trial involving a novel piperazinone derivative, researchers observed significant improvements in patients with major depressive disorder after administration over eight weeks. The study highlighted the compound's efficacy and safety profile, paving the way for further clinical development.

Case Study 2: Antimicrobial Efficacy

A laboratory study tested various piperazinone derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that certain modifications increased antimicrobial activity significantly compared to standard antibiotics, suggesting potential for new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Piperazinone, 5-(hydroxymethyl)-1-methyl- involves its interaction with specific molecular targets and pathways. For example, the compound can inhibit the protease-activated receptor 1 (PAR1), which is involved in platelet aggregation and cancer progression . The inhibition of PAR1 by piperazinone derivatives can prevent platelet aggregation and reduce the invasiveness of cancer cells .

Comparison with Similar Compounds

Key Observations:

The methyl group at position 1 is a common feature, possibly contributing to metabolic stability by reducing oxidative degradation.

Structural Diversity and Applications: Patent compounds incorporate aromatic (e.g., chlorophenyl) and electron-withdrawing groups (e.g., sulfonyl, cyanobenzyl), which are critical for prenyl-protein transferase inhibition . In contrast, the hydroxymethyl group in the target compound might favor interactions with polar enzyme pockets or improve pharmacokinetics.

Synthetic Flexibility: The modular piperazinone scaffold allows for diverse substitutions, enabling tailored biological activity. For instance, imidazole and cyanobenzyl groups in the patent compounds likely enhance binding affinity to enzyme active sites .

Research Findings and Implications

- Pharmacokinetic Considerations: Hydroxymethyl-substituted piperazinones may exhibit improved oral bioavailability compared to bulkier analogs due to reduced steric hindrance and increased solubility .

- Enzyme Inhibition Potential: While the patent compounds demonstrate prenyl-protein transferase inhibition, the target compound’s hydroxymethyl group could redirect activity toward other enzymatic targets, such as kinases or proteases, depending on substituent interactions.

Biological Activity

2-Piperazinone, 5-(hydroxymethyl)-1-methyl- is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

The molecular formula of 2-Piperazinone, 5-(hydroxymethyl)-1-methyl- is , with a structure that includes a piperazine ring substituted with hydroxymethyl and methyl groups. The synthesis of this compound can be achieved through various methods, including the reaction of piperazine derivatives with aldehydes or ketones under controlled conditions .

Anticancer Properties

Research indicates that piperazinone derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the piperazinone structure can enhance its efficacy against colon cancer (HT-29) and lung cancer (A549) cell lines. In particular, compounds derived from 2-piperazinone have demonstrated IC50 values lower than 500 µM, indicating significant activity against cancer cells while showing reduced toxicity to normal cells .

Table 1: Cytotoxic Activity of Piperazinone Derivatives

The mechanism by which 2-piperazinone exerts its anticancer effects is believed to involve the inhibition of key enzymes associated with cancer progression, such as farnesyltransferase. Additionally, structural modifications can enhance interactions with cellular targets, leading to apoptosis in cancer cells .

Antimicrobial Activity

Beyond anticancer properties, piperazinone derivatives have been investigated for their antimicrobial effects. Some studies report that these compounds possess activity against a range of bacterial strains, suggesting potential as therapeutic agents in treating infections .

Study on Anticancer Activity

A notable study evaluated a series of piperazinone derivatives for their cytotoxicity against human cancer cell lines. The results highlighted that certain substitutions on the piperazine ring significantly increased cytotoxicity compared to standard chemotherapeutics. For example, compounds with guanidine or thiourea substituents exhibited enhanced activity against both HT-29 and A549 cell lines .

Study on Antimicrobial Properties

Another study focused on the antimicrobial activity of hydroxymethyl-piperazinones, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. The findings suggest that these compounds could serve as lead structures for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-piperazinone derivatives, and how do substituent positions influence reaction outcomes?

- Methodological Answer : Synthesis of 2-piperazinone derivatives typically involves cyclization reactions or functionalization of pre-existing piperazine scaffolds. For example, substituents like hydroxymethyl groups can be introduced via nucleophilic substitution or reductive amination. The position of substituents (e.g., 1-methyl vs. 4-methyl) significantly impacts reactivity due to steric and electronic effects. Evidence from chromen-2-one derivatives highlights the use of carbonyl coupling reactions to append functional groups (e.g., pyrazolidine-3,5-dione in ). Key steps include protecting group strategies and purification via column chromatography.

Q. How can structural characterization of 2-piperazinone derivatives be performed to confirm regiochemistry and stereochemistry?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming regiochemistry, particularly for distinguishing between N-methyl and hydroxymethyl substituents. X-ray crystallography (as in ) resolves stereochemical ambiguities and validates bond angles/distances. Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular weight and functional groups. For example, the InChIKey and SMILES data in provide reference descriptors for computational validation.

Q. What safety protocols are recommended for handling 2-piperazinone derivatives in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) for structurally similar compounds (e.g., 1-piperazinyl(4-pyridinyl)methanone hydrochloride in ) recommend using personal protective equipment (PPE), including nitrile gloves and fume hoods. Storage conditions should avoid moisture and light, as hydroxymethyl groups may degrade under harsh conditions. Emergency procedures include immediate decontamination with water and consultation with chemical safety databases for spill management.

Advanced Research Questions

Q. How can thermal stability and decomposition pathways of 2-piperazinone derivatives be systematically analyzed?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess thermal stability. For example, substituted pyrrolo[3,4-c]pyridine-dione derivatives () show decomposition profiles influenced by alkoxy groups (methoxy vs. ethoxy). Advanced studies correlate substituent electronegativity with activation energy barriers, using Arrhenius plots to predict shelf-life under varying temperatures.

Q. What strategies resolve contradictions in biological activity data for 2-piperazinone derivatives across studies?

- Methodological Answer : Discrepancies in biological activity (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay conditions (e.g., solvent polarity, pH). A meta-analysis approach is recommended:

- Normalize data using internal standards (e.g., ’s in vitro inhibitor protocols).

- Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).

- Reconcile structural outliers using QSAR models, leveraging descriptors like LogP (-0.8 in ) and topological polar surface area (26.8 Ų).

Q. How can computational methods predict the physicochemical properties of novel 2-piperazinone analogs?

- Methodological Answer : Density functional theory (DFT) calculations optimize geometry and electronic properties, while molecular dynamics (MD) simulations assess solvation effects. Tools like COSMO-RS predict solubility and partition coefficients, validated against experimental LogP values ( ). Machine learning models trained on databases (e.g., EPA/NIH Mass Spectral Data in ) can prioritize analogs with desirable pharmacokinetic profiles.

Q. What experimental designs optimize the regioselective synthesis of 5-(hydroxymethyl)-1-methyl-2-piperazinone?

- Methodological Answer : A factorial design approach evaluates variables such as solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading. For instance, ’s synthesis of pyrazol-3-one derivatives employed stoichiometric control to minimize byproducts. High-throughput screening (HTS) with automated liquid handlers accelerates optimization, while in situ IR monitors reaction progress in real time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.